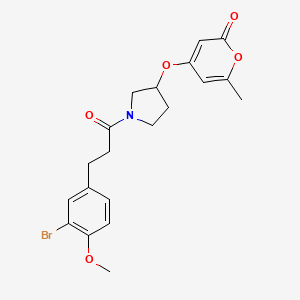

![molecular formula C15H15N3O4 B2508487 1-[(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)羰基]哌啶-3-羧酸 CAS No. 1571766-28-3](/img/structure/B2508487.png)

1-[(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)羰基]哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

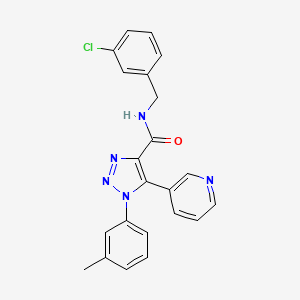

The compound 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid is a nitrogen-containing heterocycle that appears to be related to a class of compounds with potential antiallergic properties. The core structure of this compound, the pyrido[1,2-a]pyrimidin-4-one, has been studied for its antiallergic activity, where modifications at certain positions on the ring have been shown to significantly enhance activity .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the pyridopyrimidine ring system. For instance, the introduction of an (arylamino)methylene moiety into position 9 of the pyridopyrimidine ring has been shown to increase antiallergic activity . Additionally, the synthesis of similar nitrogen bridgehead compounds can involve one-pot reactions, such as the one-pot oxidative decarboxylation-beta-iodination of amino acids to introduce different substituents at specific positions on the piperidine or pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid has been studied using various spectroscopic techniques, including FT-IR, NMR, and UV. Quantum chemical methods have also been employed to investigate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on similar structures. For example, the 3-carboxy group of certain pyridopyrimidine derivatives can be replaced with an acrylic acid moiety to slightly increase potency . Furthermore, the reaction of 1-(ω-carboxyalkyl)-4-carboethoxy-2,3-dioxopyrrolidines with aromatic aldehydes and guanidine can yield pyrrolo[3,4-d]pyrimidin-7-(6H)-ones, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the pyrido[1,2-a]pyrimidin-4-one core can be complex and are influenced by the specific substituents present. Spectroscopic properties are crucial for understanding the electronic structure, while quantum mechanical studies provide insights into the thermodynamic parameters, intermolecular interactions, dipole moment, polarizability, and first-order hyperpolarizability . These properties are essential for predicting the behavior of the compound in various environments and for designing new compounds with desired activities.

科学研究应用

抗结核活性

化合物1-[(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)羰基]哌啶-3-羧酸属于广谱氟喹诺酮类,其对结核分枝杆菌的疗效已得到研究。在一项研究中,该化合物的衍生物在瑞士白化小鼠中表现出的活性与已知的抗结核药物司帕沙星相当。这表明该化合物或其衍生物在抗结核治疗中具有潜在应用 (Shindikar & Viswanathan, 2005).

胃保护特性

1-[(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)羰基]哌啶-3-羧酸的衍生物也因其胃保护作用而受到研究。在一项研究中,不饱和的4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺衍生物在保护大鼠胃损伤方面表现出疗效。这表明该化合物在预防非甾体类抗炎药引起的胃损伤方面具有潜在应用 (Hermecz et al., 1992).

代谢途径

了解化合物的代谢和排泄对于药物开发至关重要。一项针对二肽基肽酶IV抑制剂的研究,该抑制剂与1-[(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)羰基]哌啶-3-羧酸的结构密切相关,揭示了其在大鼠、狗和人中的代谢途径,突出了该化合物结构成分在药物代谢和消除中的重要性 (Sharma et al., 2012).

抗精神病潜力

该化合物的衍生物在抗精神病药物开发中显示出潜力。一项研究合成了一些衍生物,并使用小鼠中的抗阿扑吗啡试验对其进行评估,发现某些衍生物具有强效的拮抗活性,表明其在抗精神病药物中具有潜在用途 (Tashiro et al., 1989).

抗过敏和抗炎应用

进一步的研究探索了类似化合物的抗过敏和抗炎活性。例如,10-氧代-10H-吡啶并[1,2-a]噻吩并[3,4-d]嘧啶在被动皮肤过敏反应大鼠试验中表现出显着的抑制作用,表明其在治疗过敏反应方面具有潜力。此外,某些噻唑并[3,2-a]嘧啶衍生物在特定剂量下表现出中等的抗炎活性,表明其在炎症管理中具有潜在应用 (Connor et al., 1984; Tozkoparan et al., 1999).

作用机制

Target of Action

The primary target of this compound is carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, carbonic anhydrase I, by binding to the active site of the enzyme .

Pharmacokinetics

The compound’s druglikeness and admet properties have been investigated, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on carbonic anhydrase I. By inhibiting this enzyme, the compound can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially leading to changes in pH and other physiological effects .

未来方向

属性

IUPAC Name |

1-(4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c19-13(17-6-3-4-10(9-17)15(21)22)11-8-16-12-5-1-2-7-18(12)14(11)20/h1-2,5,7-8,10H,3-4,6,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLKEBVGJKJFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=C3C=CC=CN3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

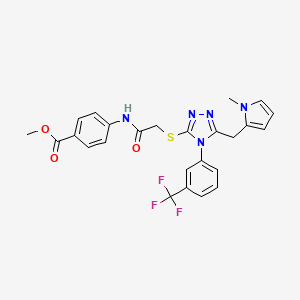

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether](/img/structure/B2508405.png)

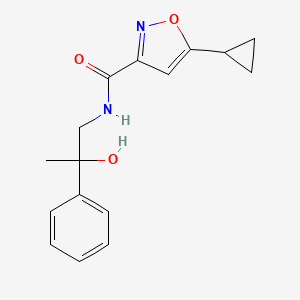

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

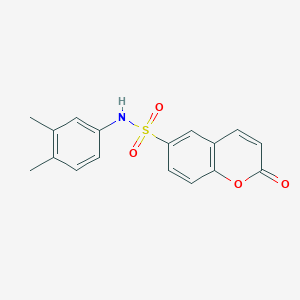

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)